molecular formula C25H23N3O3 B379661 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 304643-42-3

2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B379661
CAS No.: 304643-42-3
M. Wt: 413.5g/mol
InChI Key: OKSRCVGWPNOLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(4-Benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a benzo[de]isoquinoline core, which is a fused polycyclic aromatic system, and a piperazine ring substituted with a benzoyl group. The unique structure of this compound makes it a subject of interest for various scientific research fields, including pharmacology and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multiple steps:

    Formation of the Benzo[de]isoquinoline Core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline structure.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via a nucleophilic substitution reaction. A suitable precursor, such as a halogenated benzo[de]isoquinoline, reacts with piperazine in the presence of a base.

    Benzoylation: The final step involves the benzoylation of the piperazine nitrogen. This can be done using benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process needs to be optimized for yield and purity. This often involves:

    Catalysts: Using catalysts to increase reaction rates and selectivity.

    Solvent Selection: Choosing solvents that maximize solubility and minimize side reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[de]isoquinoline core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated derivatives can react with nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various functionalized piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

The compound has shown promise in preclinical studies as a potential therapeutic agent. Its interactions with neurotransmitter receptors suggest it could be useful in treating conditions like depression, anxiety, and schizophrenia.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This modulation can result in therapeutic effects, such as mood stabilization and cognitive enhancement.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Benzoylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

    1-Benzyl-4-(2-phenylethyl)piperazine: Used in the synthesis of various pharmacologically active compounds.

    N-Benzylpiperazine: A psychoactive compound with stimulant properties.

Uniqueness

2-(2-(4-Benzoylpiperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its benzo[de]isoquinoline core, which provides unique electronic and steric properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications compared to similar compounds.

Properties

IUPAC Name

2-[2-(4-benzoylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c29-23(19-6-2-1-3-7-19)27-15-12-26(13-16-27)14-17-28-24(30)20-10-4-8-18-9-5-11-21(22(18)20)25(28)31/h1-11H,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSRCVGWPNOLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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